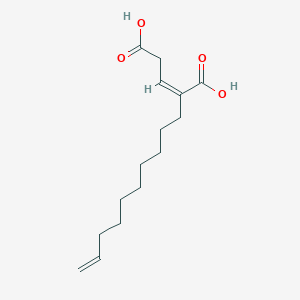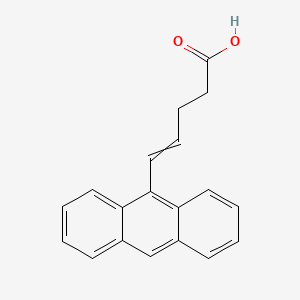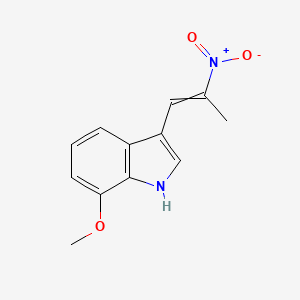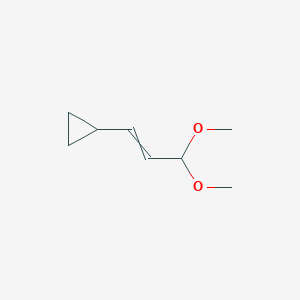![molecular formula C16H19ClN4 B14080873 4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine CAS No. 78070-00-5](/img/structure/B14080873.png)
4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a pyridin-3-amine moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution reactions: The piperazine ring is then substituted with a 4-chlorophenyl group using appropriate reagents and conditions.
Coupling with pyridin-3-amine: The final step involves coupling the substituted piperazine with pyridin-3-amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both piperazine and pyridine rings
Propriétés
Numéro CAS |
78070-00-5 |
|---|---|
Formule moléculaire |
C16H19ClN4 |
Poids moléculaire |
302.80 g/mol |
Nom IUPAC |
4-[4-(4-chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H19ClN4/c1-12-11-20(16-6-7-19-10-15(16)18)8-9-21(12)14-4-2-13(17)3-5-14/h2-7,10,12H,8-9,11,18H2,1H3 |
Clé InChI |
QVPBKNZVJDRQDI-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C=NC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080793.png)


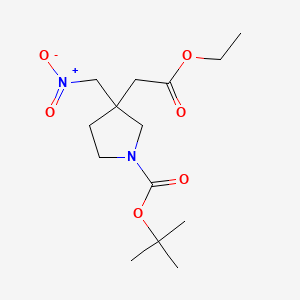



![[(Z)-[1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-imidazol-1-ylethylidene]amino] naphthalene-2-carboxylate](/img/structure/B14080839.png)
![2-Amino-N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B14080842.png)
